N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds related to "N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide" have been synthesized and evaluated for their antimicrobial properties. A study by Debnath and Ganguly (2015) synthesized a series of acetamide derivatives, characterized by spectral data, and evaluated them for antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds showed promising activities, indicating the potential for developing new antimicrobial agents (Debnath & Ganguly, 2015).
Antiallergic Agents
Research by Menciu et al. (1999) introduced new N-(pyridin-4-yl)-(indol-3-yl)alkylamides as antiallergic compounds. The study explored the synthesis of these compounds and their efficacy in antiallergic potency through modification of indole substituents and the length of the alkanoic chain. One compound, in particular, was found to be significantly more potent than the reference drug in an ovalbumin-induced histamine release assay, demonstrating the potential for novel antiallergic therapies (Menciu et al., 1999).
Anti-inflammatory Activity
Sunder and Maleraju (2013) synthesized derivatives of "N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide" and assessed them for anti-inflammatory activity. Among the synthesized compounds, some showed significant anti-inflammatory activity, highlighting the potential for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Analgesic Agents
A study by Fouchard et al. (2001) synthesized and evaluated (indol-3-yl)alkylamides for analgesic activity. Compounds with N-(pyridin-4-yl)acetamides structure showed promising analgesic properties, comparable to reference drugs, suggesting their potential as potent analgesic agents (Fouchard et al., 2001).
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G protein-coupled receptor that is part of the metabotropic glutamate receptor family. It plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
This compound acts as a positive allosteric modulator (PAM) of mGlu4 . As a PAM, it enhances the receptor’s response to its natural ligand, glutamate. This results in an increased activation of the receptor, leading to a greater physiological response.
Pharmacokinetics
It has been characterized as having suitable in vivo pharmacokinetic properties in three preclinical safety species
Result of Action
The activation of mGlu4 by this compound can lead to various molecular and cellular effects. In preclinical rodent models, positive allosteric modulation of mGlu4 has been shown to be effective in models of Parkinson’s disease .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN4O3/c1-16-3-10-23-20(11-16)25-26(33(23)14-24(34)31-18-6-9-22(29)21(28)12-18)27(35)32(15-30-25)13-17-4-7-19(36-2)8-5-17/h3-12,15H,13-14H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIHNKLWKBWDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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